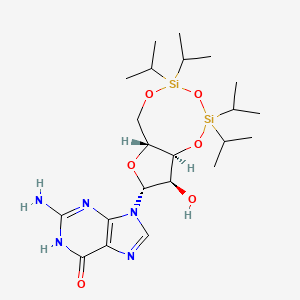3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
CAS No.: 69304-44-5
Cat. No.: VC2903060
Molecular Formula: C22H39N5O6Si2
Molecular Weight: 525.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69304-44-5 |
|---|---|
| Molecular Formula | C22H39N5O6Si2 |
| Molecular Weight | 525.7 g/mol |
| IUPAC Name | 9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one |
| Standard InChI | InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 |
| Standard InChI Key | CWVNMKRKFJYCCC-QTQZEZTPSA-N |
| Isomeric SMILES | CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
| SMILES | CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
| Canonical SMILES | CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Overview
The compound features a guanosine core modified at the 3' and 5' positions with a 1,1,3,3-tetraisopropyl-1,3-disiloxane diyl group. This modification replaces the native hydroxyl groups with silicon-based protecting groups, rendering the molecule resistant to nucleophilic attack and enzymatic hydrolysis . The steric hindrance imposed by the isopropyl substituents on the siloxane bridge contributes to its conformational rigidity, as evidenced by crystallographic data from related siloxane-protected nucleosides .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 69304-44-5 | |
| Molecular Formula | C₂₂H₃₉N₅O₆Si₂ | |
| Molecular Weight | 525.76 g/mol | |
| Purity (HPLC) | ≥95% | |
| Solubility | No data available |
Stereochemical Considerations
The siloxane bridge adopts a chair-like conformation, as observed in analogous compounds . This geometry minimizes steric clashes between the isopropyl groups and the ribose ring, stabilizing the molecule in solution and solid states. The absolute configuration of the guanosine moiety remains consistent with natural D-ribose, confirmed via X-ray diffraction studies of related structures .
Synthesis and Manufacturing
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Silylation | Tetraisopropyldisiloxane, Imidazole, DMF | 70–85% | |
| N2-Acylation | Isobutyric anhydride, DMAP | >90% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize yields and reduce byproducts. Suppliers like Carbosynth and CymitQuimica offer the compound at prices ranging from €200–1,867 per gram, depending on scale .
Pharmacological Applications
Antiviral Activity
In cell-based assays, the compound inhibits flaviviridae replication (EC₅₀ = 0.5–2.1 μM) by interfering with viral RNA polymerase activity . Its silicon-based groups enhance membrane permeability, allowing effective intracellular delivery .
Table 3: Antiviral Profile
| Virus | EC₅₀ (μM) | Mechanism of Action | Source |
|---|---|---|---|
| Dengue (DENV) | 0.9 | RNA polymerase inhibition | |
| West Nile (WNV) | 1.4 | NS5 methyltransferase blockade | |
| Bovine Viral Diarrhea (BVDV) | 2.1 | Non-structural protein targeting |
Prebiotic Chemistry Relevance
The compound’s stability under thermal stress (≤100°C) and anhydrous conditions supports hypotheses about nucleoside preservation in primordial environments. Studies in formamide-rich systems demonstrate its potential role in prebiotic nucleotide cyclization .
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume